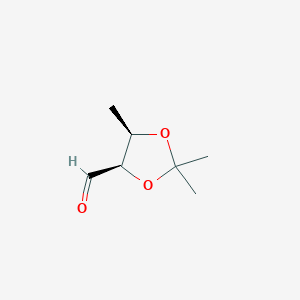
Tyr-aphe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. The process often includes the protection of functional groups, formation of peptide bonds, and subsequent deprotection. Common reagents used in the synthesis include protecting agents like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing solid-phase peptide synthesis (SPPS) methods.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Conditions involving Lewis acids like AlCl3 (aluminium chloride) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino groups may produce primary amines.
Scientific Research Applications
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the additional amino group present in the target compound.
(2S)-2-amino-3-(4-aminophenyl)propanoic acid: Lacks the hydroxy group present in the target compound.
Uniqueness
The presence of both amino and hydroxy functional groups in (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid makes it unique compared to its similar counterparts. This dual functionality allows for a wider range of chemical reactions and applications, enhancing its versatility in scientific research and industrial applications.
Properties
CAS No. |
124985-60-0 |
|---|---|
Molecular Formula |
C18H21N3O4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid |
InChI |
InChI=1S/C18H21N3O4/c19-13-5-1-12(2-6-13)10-16(18(24)25)21-17(23)15(20)9-11-3-7-14(22)8-4-11/h1-8,15-16,22H,9-10,19-20H2,(H,21,23)(H,24,25)/t15-,16-/m0/s1 |
InChI Key |
GPUZLEJRBPMBIC-HOTGVXAUSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N)N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N)N |
Synonyms |
Tyr-APhe tyrosine-4'-aminophenylalanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile](/img/structure/B44460.png)
![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)



![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)



